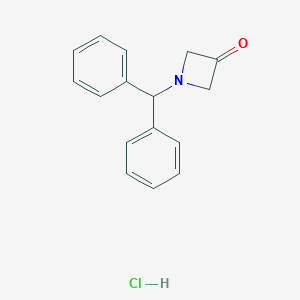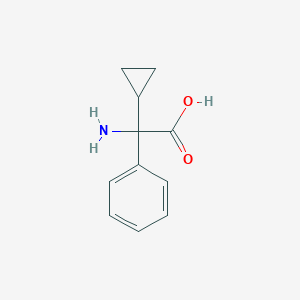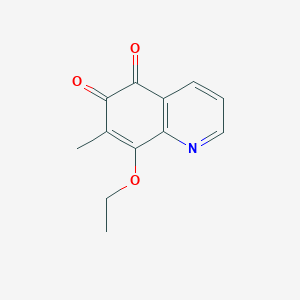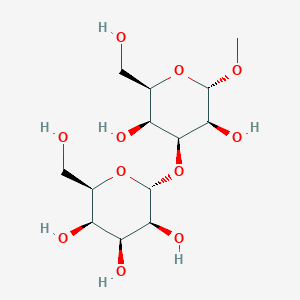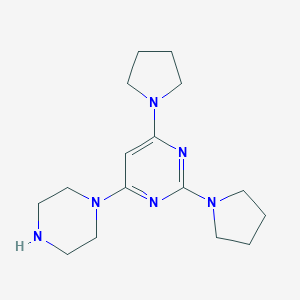![molecular formula C6H9N5 B039366 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine CAS No. 111628-46-7](/img/structure/B39366.png)
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine, also known as DMPPT, is a heterocyclic organic compound that possesses a pyrazolotriazole core structure. It has gained attention in recent years due to its potential use in scientific research applications, particularly in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been found to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function.
Biochemical And Physiological Effects
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been found to have antimicrobial activity against several bacterial and fungal species.
Advantages And Limitations For Lab Experiments
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, there are also some limitations to its use. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Future Directions
There are several potential future directions for research on 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine. One area of interest is the development of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine-based drugs for the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the mechanism of action of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine and its effects on signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine in vivo, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves the reaction of 3,6-dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-4-amine with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is typically around 70%.
Scientific Research Applications
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has been investigated for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes are involved in various physiological processes and are targets for the treatment of several diseases.
properties
CAS RN |
111628-46-7 |
|---|---|
Product Name |
3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,6-dimethyl-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C6H9N5/c1-3-5(7)6-9-8-4(2)11(6)10-3/h10H,7H2,1-2H3 |
InChI Key |
CDOXXCCESYGPRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NN=C(N2N1)C)N |
Canonical SMILES |
CC1=C(C2=NN=C(N2N1)C)N |
synonyms |
1H-Pyrazolo[5,1-c]-1,2,4-triazol-7-amine, 3,6-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



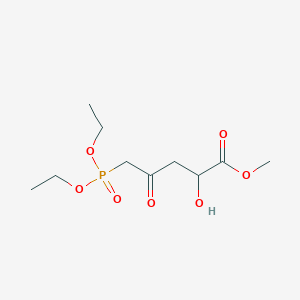

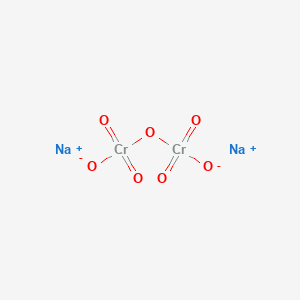

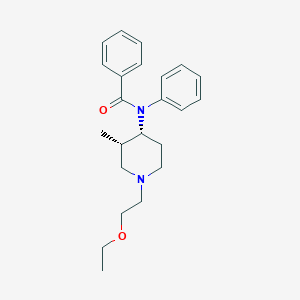
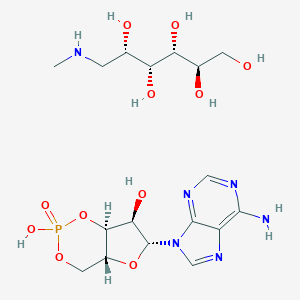
![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
